Cyclohexane, [dimethoxy(2-methylpropyl)silyl]-
Description
Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- is an organosilicon compound featuring a cyclohexane ring substituted with a silyl group containing two methoxy (-OCH₃) groups and a 2-methylpropyl (isobutyl) chain. Its molecular formula is C₁₂H₂₆O₂Si, with a molecular weight of 246.42 g/mol. This compound combines the hydrophobic cyclohexane backbone with a polar silyl group, enabling unique applications in materials science, such as surface modification and adhesion promotion .
The silyl group's reactivity, particularly its susceptibility to hydrolysis under acidic or basic conditions, distinguishes it from non-silicon-containing analogs. Its synthesis likely involves hydrosilylation or substitution reactions between cyclohexane derivatives and chlorosilane precursors.
Properties
IUPAC Name |
cyclohexyl-dimethoxy-(2-methylpropyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2Si/c1-11(2)10-15(13-3,14-4)12-8-6-5-7-9-12/h11-12H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUODOUSPSBQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](C1CCCCC1)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561159 | |
| Record name | Cyclohexyl(dimethoxy)(2-methylpropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127010-22-4 | |
| Record name | Cyclohexyl(dimethoxy)(2-methylpropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl-iso-butyl dimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- typically involves the reaction of cyclohexane with a silylating agent such as dimethoxy(2-methylpropyl)silane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction may be catalyzed by a Lewis acid such as boron trifluoride etherate to enhance the silylation process.
Industrial Production Methods
In an industrial setting, the production of Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and control of temperature and pressure can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The silyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include halides and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives with different degrees of saturation.
Scientific Research Applications
Industrial Applications
2.1. Polymer Production
Cyclohexyl dimethoxy silane serves as a crucial additive in polymer chemistry, particularly in the production of polypropylene. It acts as an electron donor that enhances the isotacticity of polypropylene products, which is vital for improving mechanical properties and thermal stability . This application is particularly relevant in industries focusing on high-performance materials.
2.2. Adhesives and Sealants
The compound is also utilized in formulating adhesives and sealants due to its ability to improve adhesion properties and environmental resistance. Its silane functionality allows for better bonding with various substrates, including metals and glass, making it valuable in construction and automotive applications.
Surface Modification
Cyclohexyl dimethoxy silane is employed for surface modification processes, enhancing the hydrophobicity and chemical resistance of surfaces. This is particularly useful in coatings for electronic components where moisture resistance is critical.
4.1. Enhanced Polypropylene Isotacticity
A study demonstrated that incorporating cyclohexyl dimethoxy silane into polypropylene significantly improved its isotacticity compared to traditional methods. The results indicated that the mechanical strength and thermal stability were enhanced, making it suitable for demanding applications such as automotive parts .
4.2. Adhesive Performance in Construction
In another case study focusing on construction adhesives, cyclohexyl dimethoxy silane was shown to improve adhesion strength on concrete substrates under humid conditions. The modified adhesive exhibited superior performance compared to standard formulations, highlighting its effectiveness in real-world applications .
Comparison Table of Applications
Mechanism of Action
The mechanism of action of Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- involves the interaction of the silyl group with various molecular targets. The silyl group can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it useful for protecting functional groups in organic synthesis. The pathways involved include nucleophilic attack on the silicon atom, leading to the formation of silyl ethers, silyl amines, and other derivatives.
Comparison with Similar Compounds
Structural Analogs in Organosilicon Chemistry
Cyclohexyl(dimethoxy)methylsilane (C₁₀H₂₂O₂Si)
- Structure : Cyclohexane with a -Si(OCH₃)₂CH₃ group.
- Properties : Detected in Euphorbia macrorrhiza essential oils at 0.36% concentration in roots (RI: 1160) .
N-(3-(Dimethoxy(methyl)silyl)propyl)cyclohexanamine (C₁₂H₂₇NO₂Si, CAS 120218-28-2)
- Structure : Cyclohexanamine linked to a propyl chain bearing a dimethoxy(methyl)silyl group.
- Applications : Marketed as a silane coupling agent (SCA 1702) for improving polymer-filler adhesion .
- Comparison: The target compound lacks the amine functional group, making it less reactive in crosslinking applications but more suitable for non-ionic surface modifications.
Alkyl-Substituted Cyclohexanes
Cyclohexane, (2-methylpropyl)- (Isobutylcyclohexane) (C₁₀H₂₀)
- Structure : Cyclohexane with an isobutyl substituent.
- Properties : Molecular weight = 140.27 g/mol ; used as a solvent or intermediate. Thermodynamic data (e.g., density, viscosity) are modeled via mercury-based computational platforms .
- Comparison : The absence of the silyl group results in lower polarity, making it insoluble in polar solvents. It is chemically inert compared to the hydrolytically sensitive target compound.
Cyclohexane, 1,4-dimethyl-2-(2-methylpropyl)- (C₁₂H₂₄)
- Structure : Cyclohexane with methyl and isobutyl substituents.
- Occurrence : Detected in mass spectral databases (NIST) .
- Comparison : Additional methyl groups increase steric hindrance but lack the reactive silyl moiety, limiting utility in surface chemistry.
Functional Group Comparison
Biological Activity
Overview of Cyclohexane, [dimethoxy(2-methylpropyl)silyl]-
Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- is a silane compound characterized by the presence of a cyclohexane ring and two methoxy groups attached to a 2-methylpropyl silyl moiety. Such compounds are often studied for their potential applications in drug delivery, surface modification, and as bioactive agents.
1. Antioxidant Properties
Research indicates that silane compounds can exhibit antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of methoxy groups in the structure may enhance the compound's ability to scavenge free radicals.
2. Antimicrobial Activity
Silane compounds have been evaluated for their antimicrobial properties. Studies suggest that certain silanes can disrupt microbial cell membranes, leading to cell lysis. This property is particularly beneficial for developing antimicrobial coatings or treatments.
3. Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the effects of Cyclohexane, [dimethoxy(2-methylpropyl)silyl]- on various cell lines. Results indicate that while some silanes exhibit cytotoxic effects on cancer cells, they may also show selectivity towards non-cancerous cells, which is essential for therapeutic applications.
4. Anti-inflammatory Effects
Inflammation plays a significant role in many chronic diseases. Some studies have suggested that silane derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and cardiovascular diseases.
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of various silanes, including Cyclohexane derivatives. The results showed that these compounds effectively reduced oxidative stress markers in vitro, suggesting their potential use in formulations aimed at combating oxidative damage .
Case Study 2: Antimicrobial Activity
In another study conducted by researchers at the Technical University of Denmark, the antimicrobial efficacy of silylated compounds was tested against Staphylococcus aureus and Escherichia coli. The findings indicated significant inhibition of bacterial growth, supporting the use of such compounds in medical and industrial applications .
Table 1: Biological Activities of Cyclohexane Silanes
Table 2: Cytotoxicity Assay Results
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
